4-amino-N-(3-methoxyphenyl)benzamide
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Overview
Description
4-amino-N-(3-methoxyphenyl)benzamide is an organic compound with the molecular formula C14H14N2O2. It is a benzamide derivative, characterized by the presence of an amino group at the fourth position and a methoxyphenyl group at the third position on the benzamide structure.
Mechanism of Action
Target of Action
It is known that this compound is a crucial building block of many drug candidates , suggesting that it may interact with a variety of biological targets.
Biochemical Pathways
As a building block of many drug candidates , it is likely involved in a variety of biochemical processes.
Result of Action
As a key component of many drug candidates , it likely has diverse effects depending on the specific drug and biological context.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-methoxyphenyl)benzamide typically involves the condensation of 4-amino benzoic acid with 3-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This method involves the continuous feeding of reactants into a reactor, where the reaction takes place under controlled conditions. The product is continuously removed from the reactor, allowing for efficient and high-yield production .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and conditions like elevated temperatures and pressures.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines with reduced functional groups.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(4-methoxyphenyl)benzamide: Similar structure but with the amino and methoxy groups swapped.
N-(3-amino-4-methylphenyl)benzamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
4-amino-N-(3-methoxyphenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the third position and the amino group at the fourth position provides distinct properties compared to its analogs .
Biological Activity
4-Amino-N-(3-methoxyphenyl)benzamide, with the molecular formula C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol, is an organic compound classified as an amide. Its structure features an amino group and a methoxyphenyl group, which suggest potential biological activities. Despite its promising structural attributes, comprehensive studies on its biological activity remain limited.
The compound's structure can be described as follows:
- Functional Groups : Amino (-NH₂) and methoxy (-OCH₃)
- Chemical Classification : Amides
Biological Activities
Research indicates that this compound may exhibit several biological activities, although specific mechanisms of action are not well-documented. The presence of the amino and methoxy groups hints at potential interactions with various biological targets.
Potential Applications
The compound is being explored for its:
- Antiviral Properties : Similar compounds have shown broad-spectrum antiviral effects, particularly against viruses like HBV (Hepatitis B Virus) by enhancing intracellular levels of APOBEC3G (A3G), a known antiviral factor .
- DPP-IV Inhibition : The aminobenzamide scaffold has been linked to the inhibition of dipeptidyl peptidase-IV (DPP-IV), an important enzyme in glucose metabolism, suggesting potential applications in diabetes management .
Synthesis Methods
Various synthesis pathways have been reported for this compound. These methods highlight the compound's versatility in medicinal chemistry:
Synthesis Method | Yield | Conditions |
---|---|---|
Reaction with triethylamine and copper diacetate in dichloromethane | 79% | Recrystallization from ethanol |
Diazotization followed by coupling reactions | Varies | Typically involves aqueous solutions and temperature control |
Case Studies
- Antiviral Activity : A study on related N-phenylbenzamide derivatives showed that they could inhibit HBV replication through A3G induction. While specific data on this compound is lacking, its structural similarities suggest it may exhibit comparable effects .
- DPP-IV Inhibition : Research focusing on aminobenzamide derivatives indicated that certain compounds within this scaffold demonstrated significant DPP-IV inhibitory activity, hinting at the potential for this compound to contribute to diabetes treatment strategies .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
4-amino-N-(4-methoxyphenyl)benzamide | Similar amide structure | Different methoxy position affecting activity |
2-amino-N-(3-chloro-4-methoxyphenyl)benzamide | Chlorine substitution | Potentially different biological effects |
3-amino-N-(4-methoxyphenyl)benzamide | Variation in amino position | Altered reactivity and biological profile |
Properties
IUPAC Name |
4-amino-N-(3-methoxyphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEFNAWDWIDKIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429192 |
Source
|
Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
897594-57-9 |
Source
|
Record name | 4-amino-N-(3-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60429192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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